molecular formula C8H15NO B2394390 (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2225142-44-7

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

Cat. No.: B2394390
CAS No.: 2225142-44-7
M. Wt: 141.214
InChI Key: MXKPKMTUXCUVOD-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[2.1.1]hexane ring system with an oxirane (epoxide) ring and a methanamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)acetic acid: Similar structure but with an acetic acid group.

Uniqueness

(3,3-Dimethyl-2-oxabicyclo[211]hexan-1-yl)methanamine is unique due to its combination of a bicyclic ring system with an oxirane ring and a methanamine group

Properties

IUPAC Name

(3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKPKMTUXCUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225142-44-7
Record name {3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
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